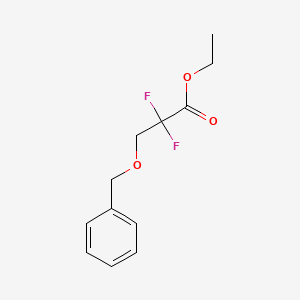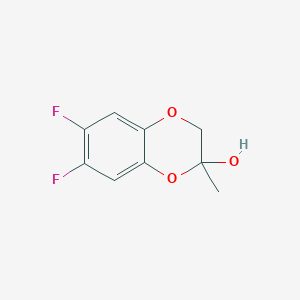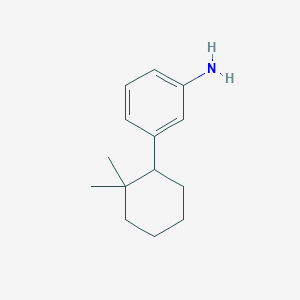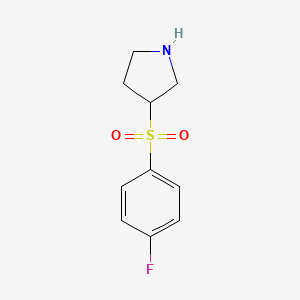
4-(3-Fluorophenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers containing one oxygen atom. The compound is characterized by the presence of a fluorophenyl group attached to the oxane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)oxane typically involves the reaction of 3-fluorophenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes and fluorophenyl derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-(3-Fluorophenyl)oxane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The oxane ring structure contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)oxane-4-carbonitrile
- This compound-4-carboxylic acid
Uniqueness
This compound is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-(3-fluorophenyl)oxane |
InChI |
InChI=1S/C11H13FO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 |
InChI Key |
PNZLVLWCNPQFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B15262928.png)






![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)

![3,7-Dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B15262991.png)


![N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide](/img/structure/B15263014.png)

